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Compound of Interest

Compound Name: ACT-1004-1239

Cat. No.: B11937379 Get Quote

Technical Support Center: ACT-1004-1239
This technical support center provides researchers, scientists, and drug development

professionals with essential information and troubleshooting guidance for experiments involving

ACT-1004-1239, a potent and selective CXCR7 antagonist.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ACT-1004-1239?

A1: ACT-1004-1239 is a potent, selective, and orally active antagonist of the C-X-C chemokine

receptor 7 (CXCR7), also known as ACKR3.[1][2][3][4] It functions by blocking the recruitment

of ß-arrestin induced by the chemokines CXCL11 and CXCL12.[3][4] By antagonizing CXCR7,

ACT-1004-1239 prevents the receptor-mediated internalization and scavenging of its ligands,

leading to a dose-dependent increase in plasma concentrations of CXCL12, which can be used

as a biomarker for target engagement.[3][5]

Q2: What are the known on-target effects of ACT-1004-1239 in preclinical models?

A2: In preclinical models of inflammatory demyelinating diseases, such as experimental

autoimmune encephalomyelitis (EAE) and cuprizone-induced demyelination, ACT-1004-1239
has demonstrated both immunomodulatory and promyelinating effects.[2] Treatment has been

shown to reduce disease severity, decrease the infiltration of immune cells into the central

nervous system (CNS), and promote the maturation of oligodendrocytes to enhance myelin

repair.[2]
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Q3: What is the reported safety and tolerability profile of ACT-1004-1239 in humans?

A3: In a first-in-human, randomized, double-blind, placebo-controlled study, single ascending

oral doses of ACT-1004-1239 up to 200 mg were found to be safe and well-tolerated in healthy

male subjects.[5][6] Similarly, multiple-dose administration up to 200 mg once daily was well

tolerated.[7] There was no evidence of ACT-1004-1239-mediated QTc interval prolongation.[7]

Q4: What are the potential off-target effects or adverse events observed with ACT-1004-1239?

A4: The most frequently reported treatment-emergent adverse events in clinical studies were

headache and nausea.[8] While ACT-1004-1239 is described as a selective CXCR7

antagonist, comprehensive public data on its screening against a broad panel of other

receptors, kinases, and ion channels is not available. Therefore, researchers should remain

observant for unexpected biological effects in their experimental systems.
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Issue Potential Cause Recommended Action

Variability in CXCL12 plasma

levels after administration

Differences in drug absorption

or metabolism.

Ensure consistent formulation

and administration route. For in

vivo studies, consider

pharmacokinetics; the time to

reach maximum plasma

concentration (Tmax) is

approximately 1.3 to 3.0 hours

at doses ≥ 10 mg.[5][6]

Unexpected cell signaling

events

Potential for off-target activity

or interaction with other

signaling pathways.

Perform a literature search for

known interactions of CXCR7

signaling in your specific cell

type. Consider running control

experiments with other CXCR7

antagonists if available.

Low efficacy in in vitro

oligodendrocyte differentiation

assays

Suboptimal drug concentration

or incubation time.

ACT-1004-1239 has been

shown to promote

oligodendrocyte precursor cell

(OPC) differentiation at

concentrations of 1-10 µM over

30 days.[1] Titrate the

concentration and duration of

treatment to optimize for your

specific cell culture conditions.

Inconsistent results in EAE

models

Variability in disease induction

or drug administration.

Standardize the EAE induction

protocol. ACT-1004-1239 has

shown efficacy with twice-daily

oral administration at doses of

10-100 mg/kg.[2] Ensure

consistent dosing and timing.

Quantitative Data Summary
Table 1: In Vitro Potency of ACT-1004-1239
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Target Species IC50 (nM)

CXCR7 Human 3.2

CXCR7 Dog 2.3

CXCR7 Rat 3.1

CXCR7 Mouse 2.3

CXCR7 Guinea Pig 0.6

CXCR7 Macaque 1.5

Data sourced from MedchemExpress product information.[1]

Table 2: Pharmacokinetic Parameters of ACT-1004-1239 in Humans (Single Oral Doses ≥ 10

mg)

Parameter Value

Time to Maximum Plasma Concentration (Tmax) 1.3 - 3.0 hours

Terminal Elimination Half-life (t1/2) 17.8 - 23.6 hours

Absolute Bioavailability 53.0%

Data from a first-in-human study.[5][6]

Experimental Protocols
Protocol 1: In Vitro Oligodendrocyte Precursor Cell (OPC) Differentiation Assay

Cell Plating: Plate rat OPCs at a suitable density in a growth medium.

Compound Preparation: Prepare stock solutions of ACT-1004-1239 in an appropriate solvent

(e.g., DMSO). Further dilute to final concentrations (e.g., 1-10 µM) in the differentiation

medium.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.medchemexpress.com/act-1004-1239.html
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33406277/
https://www.bioworld.com/articles/682413-first-in-human-data-for-act-1004-1239?v=preview
https://www.benchchem.com/product/b11937379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11937379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment: Replace the growth medium with the differentiation medium containing ACT-
1004-1239 or vehicle control.

Incubation: Culture the cells for an extended period (e.g., 30 days), replenishing the medium

with a fresh compound every 2-3 days.

Analysis: Assess OPC differentiation by immunocytochemistry for markers of mature

oligodendrocytes (e.g., MBP, PLP) and quantify the number of mature cells.

Protocol 2: Myelin Oligodendrocyte Glycoprotein (MOG)-Induced Experimental Autoimmune

Encephalomyelitis (EAE) Model

Disease Induction: Induce EAE in mice (e.g., C57BL/6) by immunization with MOG peptide

emulsified in Complete Freund's Adjuvant, followed by pertussis toxin injections.

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a

standardized scale (e.g., 0-5).

Compound Administration: Upon disease onset or as a prophylactic measure, administer

ACT-1004-1239 (e.g., 10-100 mg/kg) or vehicle control orally twice daily.

Outcome Measures: Continue clinical scoring throughout the study. At the endpoint, collect

plasma to measure CXCL12 levels and CNS tissue for histological analysis of immune cell

infiltration and demyelination.
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ACT-1004-1239 Mechanism of Action
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Caption: Mechanism of ACT-1004-1239 as a CXCR7 antagonist.
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Experimental Workflow for EAE Model
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Caption: Workflow for evaluating ACT-1004-1239 in an EAE mouse model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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